{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether
Description
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether is a pyrazole-based compound featuring a 4-chlorophenylsulfanyl substituent at position 5, a methyl group at position 1, a phenyl group at position 3, and a 2,6-dichlorobenzyl ether moiety at the methyl group on position 3. Its synthesis likely involves Williamson etherification, as indicated for structurally related dichlorobenzyl ethers (Scheme 62 in ) .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-[(2,6-dichlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2OS/c1-29-24(31-18-12-10-17(25)11-13-18)20(23(28-29)16-6-3-2-4-7-16)15-30-14-19-21(26)8-5-9-22(19)27/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFGGRXIFZSHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=C(C=CC=C3Cl)Cl)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118011 | |
| Record name | 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321538-27-6 | |
| Record name | 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321538-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a pyrazole ring, which is known for its diverse biological activities, and a chlorophenyl sulfanyl group that enhances its pharmacological potential.
1. Antibacterial Activity
Research indicates that compounds similar to {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether exhibit significant antibacterial properties. For instance, a study highlighted that derivatives containing the chlorophenyl sulfanyl moiety showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Anticancer Activity
The compound's structural features suggest potential anticancer activity. A related class of pyrazole derivatives has been evaluated for antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was observed in certain derivatives with similar functional groups .
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, studies have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes . The IC50 values for these activities indicate significant potency:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Varies by compound |
The biological activity of {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether is likely mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in various biochemical pathways, thereby modulating their activity and leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether:
- Synthesis and Characterization : A study synthesized several pyrazole derivatives and characterized them using NMR and IR spectroscopy. The compounds were screened for their antibacterial and enzyme inhibitory activities .
- In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds with target proteins, providing insights into their potential mechanisms of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole or Triazole Cores
Several compounds share structural motifs with the target molecule, including pyrazole/triazole cores, chlorophenyl groups, and dichlorobenzyl ethers/sulfides. Key examples include:
Key Observations:
- Chlorophenyl and Dichlorobenzyl Groups: The presence of chlorinated aromatic rings (e.g., 4-chlorophenyl or 2,6-dichlorobenzyl) is common in antimicrobial and antifungal agents .
- Sulfur Linkages: Sulfanyl (S-) and sulfonyl (SO₂-) groups in analogs (e.g., ) are associated with improved metabolic stability and binding affinity to biological targets . The target compound’s sulfanyl group at position 5 may similarly contribute to stability.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
A nucleophilic substitution or coupling reaction is typically employed for pyrazole-ether derivatives. For example, sodium ethoxide in absolute ethanol can activate thiol or halogenated intermediates for substitution, as described in a similar triazole synthesis (reflux for 10 hours, followed by ice-water precipitation and ethanol recrystallization) . Key parameters to optimize include:
- Solvent polarity (ethanol vs. DMF for solubility).
- Base selection (sodium ethoxide vs. potassium carbonate for deprotonation efficiency).
- Temperature control (room temperature vs. reflux to minimize side reactions).
Table 1: Example Reaction Conditions (Adapted from )
| Reagent | Role | Stoichiometry | Time | Yield (%) |
|---|---|---|---|---|
| Sodium ethoxide | Base | 1.2 eq | 10 h | 65–75 |
| α-Halogenated ketone | Electrophile | 1.0 eq | – | – |
| Ethanol | Solvent | 10 mL/mmol | – | – |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Combine NMR (¹H/¹³C for substituent connectivity), HRMS (exact mass verification), and X-ray crystallography for unambiguous confirmation. For crystallography, use SHELXL (isotropic/anisotropic refinement) and WinGX for data processing and visualization . Key metrics:
- R-factor (< 0.05 for high-resolution data).
- Displacement parameters (anisotropic refinement for heavy atoms).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?
For disordered regions , apply SHELXL’s PART and SUMP restraints to model split positions . For twinning , use the TWIN command with a BASF parameter to refine twin fractions. Validate with ORTEP for displacement ellipsoid visualization . Example workflow:
Q. What strategies are effective for analyzing substituent electronic effects on molecular conformation?
Compare bond lengths (e.g., C–S in 4-chlorophenylsulfanyl vs. C–O in benzyl ether) and torsion angles (pyrazole vs. benzene ring dihedrals) from crystallographic data. For example:
- π-Conjugation: Shorter C–S bonds (1.74–1.78 Å) suggest resonance stabilization .
- Steric effects: Larger dihedral angles (> 30°) indicate hindered rotation due to 2,6-dichlorobenzyl groups .
Table 2: Example Crystallographic Parameters (Hypothetical Data)
| Parameter | Pyrazole Core | 2,6-Dichlorobenzyl |
|---|---|---|
| Bond length (C–S) | 1.76 Å | – |
| Dihedral angle (θ) | 12.5° | 34.8° |
| Anisotropic displacement | 0.02 Ų | 0.03 Ų |
Q. How can computational methods complement experimental data to predict reactivity or stability?
Perform DFT calculations (e.g., Gaussian, ORCA) to:
- Map electrostatic potentials (ESP) for nucleophilic/electrophilic sites.
- Calculate bond dissociation energies (BDE) for sulfanyl or ether linkages. Validate with experimental thermal analysis (TGA/DSC) or Hammett constants for substituent effects .
Methodological Notes
- Software Workflow: SHELX (structure solution) → WinGX (data processing) → ORTEP (visualization) .
- Data Validation: Cross-check refinement metrics (Rint, GooF) with CheckCIF to flag outliers .
- Synthetic Pitfalls: Monitor for hydrolysis of sulfanyl groups under basic conditions; use anhydrous solvents and inert atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
